2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a thieno[3,2-d]pyrimidinone core substituted with a 3,5-dimethylphenyl group at the 3-position and a thioacetamide moiety linked to a tetrahydrofuran-derived methyl group. This structure is analogous to derivatives synthesized via nucleophilic substitution reactions, as seen in similar compounds like G1-4 (48% yield, C₂₅H₂₁F₃N₄O₄S₃), where a 3,5-dimethoxybenzyl group and a trifluoromethyl-benzothiazole acetamide substituent are present .
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-13-8-14(2)10-15(9-13)24-20(26)19-17(5-7-28-19)23-21(24)29-12-18(25)22-11-16-4-3-6-27-16/h8-10,16H,3-7,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAKEORFVDVIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide , hereafter referred to as Compound X , is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and therapeutic potential.
Synthesis of Compound X
Compound X is synthesized through a multi-step reaction involving the condensation of thieno[3,2-d]pyrimidine derivatives with various substituents. The synthetic pathway typically involves:
- Formation of Thieno[3,2-d]pyrimidine core : This step includes the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine structure.
- Functionalization : The introduction of the 3-(3,5-dimethylphenyl) group and thiol moiety is achieved through electrophilic aromatic substitution reactions.
- Acetamide formation : The final step involves acylation with tetrahydrofuran derivatives to yield Compound X.
Antibacterial Activity
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant antibacterial properties. For example:
- Activity against Gram-positive bacteria : Compound X has shown potent activity against multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentrations (MICs) reported in the range of 16–32 mg/L .
- Gram-negative bacteria : While less effective against Gram-negative strains, some derivatives have demonstrated moderate activity .
Antitumor Activity
The structural features of Compound X suggest potential antitumor activity. The thieno[3,2-d]pyrimidine backbone is known for its ability to inhibit key enzymes involved in cancer cell proliferation:
- Inhibition of EGFR : Similar compounds have been evaluated for their inhibitory effects on Epidermal Growth Factor Receptor (EGFR), with promising results indicating potential for use in targeted cancer therapies .
- Cell line studies : In vitro studies using various cancer cell lines (e.g., NCI-H1975) have shown that modifications to the compound enhance its cytotoxicity against tumor cells .
The exact mechanism by which Compound X exerts its biological effects remains under investigation. However, several hypotheses have emerged based on related compounds:
- Enzyme Inhibition : Thieno[3,2-d]pyrimidines are known to inhibit enzymes such as dihydrofolate reductase and other folate-utilizing enzymes critical for bacterial growth .
- Membrane Disruption : Some studies suggest that these compounds may disrupt bacterial membranes or interfere with cellular processes non-specifically .
Case Studies and Research Findings
A review of various studies highlights the biological activity of similar compounds:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Synthetic Accessibility : Yields vary significantly based on substituents. For example, achieves 80% yield with a dichlorophenyl acetamide, while G1-4 (48% yield) requires more complex purification due to its trifluoromethyl-benzothiazole group .
- Solubility and Polarity : The THF group in the target compound may confer better aqueous solubility compared to halogenated or trifluoromethylated analogs (e.g., and G1-4 ), though experimental data are lacking. Methoxy groups (e.g., ) also increase polarity but may reduce membrane permeability .
Quantitative Similarity Analysis
Structural similarity can be quantified using metrics like the shape-Tanimoto (ST) coefficient, which evaluates 3D molecular overlap, or the Tanimoto coefficient for 2D fingerprint-based comparisons . While specific similarity scores for the target compound are unavailable, analogs like and 11 likely exhibit moderate ST values (>0.7) due to shared core structures but divergent substituents. Substituent bulkiness (e.g., THF vs. trifluoromethylbenzothiazole) may reduce shape overlap with G1-4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
